molecular formula C27H25ClN2OS B11205831 N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide CAS No. 6792-39-8

N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide

Cat. No.: B11205831
CAS No.: 6792-39-8
M. Wt: 461.0 g/mol
InChI Key: QQWWNWVQGYOVDQ-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with chlorophenyl, propan-2-ylphenyl, and carboxamide groups, enhancing its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinoline derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron in hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron in hydrochloric acid.

    Substitution: Alkyl halides, Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

Uniqueness

N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6792-39-8

Molecular Formula

C27H25ClN2OS

Molecular Weight

461.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-propan-2-ylphenyl)sulfanylquinoline-4-carboxamide

InChI

InChI=1S/C27H25ClN2OS/c1-18(2)20-9-13-22(14-10-20)32-26-17-24(23-5-3-4-6-25(23)30-26)27(31)29-16-15-19-7-11-21(28)12-8-19/h3-14,17-18H,15-16H2,1-2H3,(H,29,31)

InChI Key

QQWWNWVQGYOVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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